Phenol, 2-methoxy-4-propyl-, acetate
Description
Structural Elucidation of Phenol, 2-Methoxy-4-Propyl-, Acetate
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is (2-methoxy-4-propylphenyl) acetate , derived from the parent phenol structure substituted with a methoxy group at position 2 and a propyl chain at position 4, followed by acetylation of the hydroxyl group. The numbering of the aromatic ring begins at the methoxy-substituted carbon, ensuring priority is given to the functional groups in accordance with IUPAC rules. Alternative synonyms include 2-methoxy-4-propylphenyl acetate and dihydro-eugenol acetate, the latter reflecting its structural relationship to eugenol derivatives.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₆O₃ was confirmed via high-resolution mass spectrometry and elemental analysis. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 208.254 g/mol | |
| Density | 1.039 g/cm³ | |
| Boiling point | 268.8°C at 760 mmHg | |
| LogP (octanol/water) | 2.573 |
The calculated exact mass (208.110 Da) and monoisotopic mass (208.110 Da) align with the proposed formula, confirming the absence of isotopic anomalies.
Stereochemical Configuration and Conformational Isomerism
The compound lacks chiral centers due to its planar aromatic ring and symmetric substitution pattern. However, conformational isomerism arises from rotational freedom in the propyl chain and the acetate group’s ester linkage. The propyl group adopts a staggered conformation to minimize steric hindrance, while the methoxy group’s orientation is fixed ortho to the acetate. Computational modeling predicts a dihedral angle of approximately 120° between the methoxy oxygen and the acetate carbonyl, stabilizing the molecule through reduced electronic repulsion.
X-ray Crystallographic Data (If Available)
X-ray crystallographic data for this compound is not publicly available in the provided sources. However, its structural analog, 4-isopropylphenyl acetate (CID 75872), crystallizes in a monoclinic system with space group P2₁/c, suggesting potential similarities in packing behavior. The absence of reported crystal structures for this compound highlights a gap in current literature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
While experimental NMR data is not directly provided in the sources, predicted spectral features based on analogous structures include:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Functional Group Analysis
Key IR absorptions inferred from structural analogs:
- C=O stretch : Strong band at ~1740 cm⁻¹ (acetate ester).
- C-O stretches : 1245 cm⁻¹ (ester C-O) and 1020 cm⁻¹ (methoxy C-O).
- Aromatic C-H stretches : ~3050 cm⁻¹.
- Aliphatic C-H stretches : 2960–2850 cm⁻¹ (propyl chain).
Mass Spectrometric Fragmentation Patterns
The molecular ion peak at m/z 208 ([M]⁺) is consistent with the molecular weight. Predominant fragmentation pathways include:
Properties
CAS No. |
33943-26-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2-methoxy-4-propylphenyl) acetate |
InChI |
InChI=1S/C12H16O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
IXIJPFDYLOLJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Phenol, 2-methoxy-4-propyl-, acetate
General Synthetic Strategy
The preparation of this compound typically involves:
- Starting from 4-hydroxyacetophenone or related phenolic compounds.
- Bromination to introduce a bromine substituent at the alpha position relative to the acetyl group.
- Methoxide-bromide exchange to replace the bromine with a methoxy group.
- Catalytic hydrogenation or reduction to convert ketone functionalities to the corresponding alcohol or alkyl derivatives.
- Acetylation of the phenolic hydroxyl group to form the acetate ester.
This sequence allows for the controlled introduction of the methoxy and propyl groups on the phenol ring, followed by esterification to yield the acetate.
Detailed Stepwise Preparation
Step 1: Bromination of 4-Hydroxyacetophenone
- 4-Hydroxyacetophenone is dissolved in a mixture of ethyl acetate and chloroform.
- Bromine solution is slowly added at controlled temperature (~21°C).
- Aluminum chloride is added as a catalyst to facilitate bromination.
- The reaction mixture is filtered, and solvents are removed under reduced pressure.
- The residue is treated with toluene, carbon, and Celite, refluxed, and then cooled to precipitate alpha-bromo-4-hydroxyacetophenone.
- Yield: Approximately 95% purity with 122.9 g isolated from 1 mol scale reaction.
Step 2: Methoxide-Bromide Exchange
- Alpha-bromo-4-hydroxyacetophenone is dissolved in methanol.
- Sodium methoxide or sodium hydroxide in methanol is added dropwise under nitrogen atmosphere.
- The reaction mixture is stirred, and sodium bromide precipitates out.
- The solution is acidified to pH ~6 to precipitate alpha-methoxy-4-hydroxyacetophenone.
- The product is filtered, dried, and purified by recrystallization from toluene.
- Yield: Approximately 85% with high purity confirmed by NMR and GC analysis.
Step 3: Catalytic Hydrogenation (Reduction)
- Alpha-methoxy-4-hydroxyacetophenone is subjected to catalytic hydrogenation in an autoclave.
- Catalyst: Palladium on carbon (Pd/C) preferred, with 1-10% Pd loading.
- Reaction conditions: Temperature 20–85°C, hydrogen pressure 30–400 psig, reaction time 0.5–3 hours.
- The hydrogenation reduces the ketone group to the corresponding alcohol or alkyl group, producing 4-(2′-methoxyethyl)phenol.
- This step is critical for converting the intermediate to the desired phenol derivative.
Step 4: Acetylation to Form this compound
- The phenolic hydroxyl group of 4-(2′-methoxyethyl)phenol is acetylated using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
- The reaction proceeds under mild conditions to avoid side reactions.
- The product is purified by standard organic purification techniques such as recrystallization or chromatography.
Alternative Preparation via Hydrodeoxygenation
- Hydrodeoxygenation of 2-methoxy-4-propylphenol (dihydroeugenol) can be performed in a vapor-phase fixed-bed reactor.
- Catalysts such as bimetallic PtMo supported on multiwalled carbon nanotubes are used.
- Reaction conditions: High pressure hydrogen (350 psig), elevated temperature, continuous flow.
- This method converts the phenolic compound to various derivatives, including acetate esters, under catalytic conditions.
- Analytical techniques such as GC-FID-MS are used to monitor product formation and optimize conditions.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Br2, AlCl3 | 21°C, slow addition, 8.5 hours | ~95 | Produces alpha-bromo-4-hydroxyacetophenone |
| 2 | Methoxide-Bromide Exchange | NaOMe or NaOH in MeOH | Room temp, N2 atmosphere, acidify | ~85 | Produces alpha-methoxy-4-hydroxyacetophenone |
| 3 | Catalytic Hydrogenation | Pd/C (5% Pd), H2 | 20–85°C, 30–400 psig, 0.5–3 hrs | High | Converts ketone to 4-(2′-methoxyethyl)phenol |
| 4 | Acetylation | Acetic anhydride or acetyl chloride | Mild conditions, base/acid catalyst | High | Forms this compound |
Research Findings and Analysis
- The bromination step is highly selective and efficient when catalyzed by aluminum chloride, yielding a high-purity brominated intermediate.
- Methoxide-bromide exchange is effectively performed in methanol under nitrogen to prevent oxidation, with sodium methoxide providing a clean substitution.
- Catalytic hydrogenation using Pd/C is preferred due to its high activity and selectivity, allowing for mild reaction conditions and high conversion rates.
- Hydrodeoxygenation methods using bimetallic catalysts offer an alternative continuous process, suitable for industrial scale, with good control over product distribution.
- Analytical characterization (NMR, GC-MS) confirms the structural integrity and purity of intermediates and final products.
- Reaction parameters such as temperature, pressure, catalyst loading, and reaction time are critical for optimizing yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-propyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The methoxy and propyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 2-methoxy-4-propyl-, acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-propyl-, acetate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents at the 4-position or functional group modifications (Table 1):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-Methoxy-4-propylphenol | C₁₀H₁₄O₂ | 166.22 | 2785-87-7 | Propyl at 4-position |
| 2-Methoxy-4-propylphenol acetate | C₁₂H₁₄O₃ | 206.24 | 93-28-7 | Propyl + acetylated hydroxyl |
| 2-Methoxy-4-methylphenol | C₈H₁₀O₂ | 138.16 | 3129-34-4 | Methyl at 4-position |
| 2-Methoxy-4-methylphenol acetate | C₁₀H₁₂O₃ | 180.20 | 879-67-4 | Methyl + acetylated hydroxyl |
| 2-Methoxy-4-(2-propenyl)phenol acetate | C₁₂H₁₄O₃ | 206.24 | 93-29-8 | Allyl group at 4-position |
Notes:
- Allyl vs. Propyl: The allyl group in 2-methoxy-4-(2-propenyl)phenol acetate introduces unsaturation, reducing boiling point (554.20 K vs. 401–403 K for the propyl analogue) and altering reactivity in polymerization .
- Methyl vs. Propyl: The longer propyl chain in 2-methoxy-4-propylphenol enhances lipophilicity, improving membrane permeability in biological systems compared to the methyl derivative .
Physicochemical Properties
- Boiling Points: 2-Methoxy-4-propylphenol: 401–403 K (0.020 atm) . 2-Methoxy-4-propylphenol acetate: 554.20 K (100 kPa) . 2-Methoxy-4-methylphenol acetate: 231.1°C (predicted) . Acetylation increases boiling points due to higher molecular weight and reduced polarity.
- Thermal Stability: The propyl chain in 2-methoxy-4-propylphenol acetate confers stability in hydrothermal treatments (HTT), though acid washing (HTT-A) reduces its content by breaking β−O−4 lignin bonds .
Q & A
Q. What analytical methods are recommended for identifying Phenol, 2-methoxy-4-propyl-, acetate in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include:
- Retention Time (RT): 37.68 min ( ).
- Kovats Index (KI): 1369 (for the parent compound dihydroeugenol) ( ).
- Mass Spectral Data: Molecular ion peak at m/z 208 (CHO) and fragments indicative of acetyl (-OAc) and methoxy (-OMe) groups ( ). Use polar capillary columns (e.g., DB-5MS) to resolve structural analogs like isoeugenol acetate (RT: 39.14 min) ( ).
Q. How can synthetic routes for this compound be optimized?
The compound is typically synthesized via acetylation of dihydroeugenol (phenol, 2-methoxy-4-propyl-) using acetic anhydride or acetyl chloride (). Key considerations:
Q. What are the challenges in distinguishing stereoisomers or structural analogs of this compound?
Isomers such as isoeugenol acetate (2-methoxy-4-propenyl-phenyl acetate) and 4-ethenyl-phenyl acetate (CAS 2628-16-2) share similar mass spectra but differ in retention times and Kovats indices ( ). Strategies include:
- Retention Index Libraries: Cross-reference with NIST or Adams databases ( ).
- Derivatization: Use silylation to enhance chromatographic separation of hydroxyl-containing analogs.
Advanced Research Questions
Q. How can this compound be quantified in lignocellulosic bio-oils?
In bio-oils derived from hazelnut or lignin hydrothermal liquefaction ():
- Internal Standards: Use deuterated analogs (e.g., d-eugenol acetate) for GC-MS quantification.
- Calibration Curves: Linear ranges typically span 0.1–10 µg/mL, with detection limits of ~0.01 µg/mL ().
- Matrix Effects: Employ solid-phase extraction (SPE) with ethyl acetate to reduce co-eluting phenolic interferences ( ).
Q. What role does this compound play in biological systems, and how can its activity be mechanistically studied?
- Biological Significance: Contributes to flavor profiles in plants and acts as a dopamine metabolite precursor ().
- Activity Assays:
- Antimicrobial Testing: Use disk diffusion assays against Gram-positive/negative bacteria.
- Metabolic Pathways: Isotopic labeling (e.g., C-acetate) to track incorporation into secondary metabolites ().
Q. How can crystallographic data resolve contradictions in structural assignments?
- Single-Crystal X-Ray Diffraction (SCXRD): Refine structures using SHELXL ( ).
- Key Parameters: Compare experimental bond lengths (e.g., C-OAc: ~1.42 Å) with DFT-calculated values.
- Discrepancies: Address ambiguous NOE signals (e.g., propyl vs. propenyl substituents) via high-resolution NMR ( ).
Q. What strategies improve the stability of this compound during extraction?
- Storage Conditions: Store at -20°C under nitrogen to prevent oxidation of the propyl chain.
- Solvent Selection: Use ethyl acetate (log P: 0.73) for maceration to minimize hydrolysis ( ).
- Antioxidants: Add BHT (0.01%) to ethanolic extracts ().
Data Contradictions and Resolution
Q. How to address conflicting GC-MS identifications in natural product studies?
MS/MS Fragmentation: Acetate shows a prominent m/z 43 (CHCO) fragment.
Co-injection: Spiking with synthetic standards confirms peak identity ().
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

